
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Mechanism of Action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the reward pathway, leading to feelings of euphoria and increased motivation. However, chronic use of MDPV can lead to neurotoxicity and addiction.
Biochemical and Physiological Effects:
MDPV has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and induces hyperthermia. Chronic use of MDPV can lead to neurotoxicity and addiction.
Advantages and Limitations for Lab Experiments
MDPV has been used in animal models to study the neurobiological mechanisms underlying addiction and depression. However, due to its potential for abuse and neurotoxicity, caution must be exercised when using MDPV in laboratory experiments.
Future Directions
Future research on MDPV should focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies should also investigate the mechanisms underlying the neurotoxicity and addiction potential of MDPV. Additionally, research should explore the potential use of MDPV as a tool for studying the neurobiological mechanisms underlying addiction and depression.
Conclusion:
MDPV is a synthetic cathinone that has gained popularity as a recreational drug, but has also been studied for its potential therapeutic applications. Studies have shown that MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. MDPV has been shown to have anxiogenic and antidepressant effects in animal models, but chronic use can lead to neurotoxicity and addiction. Future research should focus on the potential therapeutic applications of MDPV and the mechanisms underlying its neurotoxicity and addiction potential.
Synthesis Methods
MDPV can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with bromine, followed by the reaction of the resulting product with furan-2-carboxylic acid and methanol. The final product is obtained through purification and crystallization.
Scientific Research Applications
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that MDPV has a high affinity for the dopamine transporter, which is involved in the regulation of mood and motivation. MDPV has also been shown to have anxiogenic and antidepressant effects in animal models.
properties
CAS RN |
139266-54-9 |
|---|---|
Molecular Formula |
C14H11Br3O5 |
Molecular Weight |
498.95 g/mol |
IUPAC Name |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methoxyphenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C14H11Br3O5/c1-20-8-5-3-7(4-6-8)10-9(15)12(18)14(17,22-10)11(16)13(19)21-2/h3-6,11H,1-2H3 |
InChI Key |
SKVDOZXTCSIXIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
synonyms |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methoxyphenyl)-3-oxo-2-furyl]acetat e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



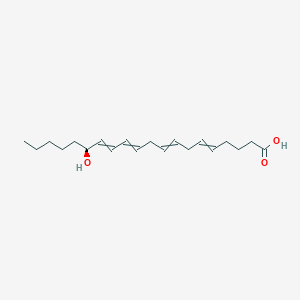
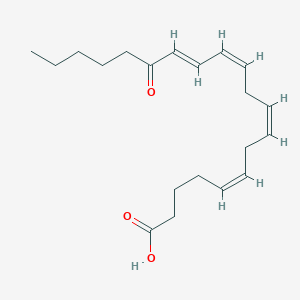
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

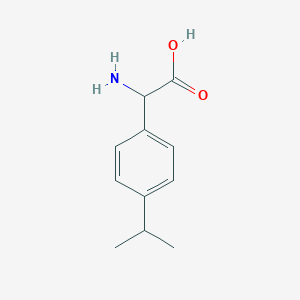

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)



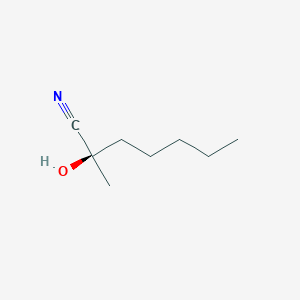

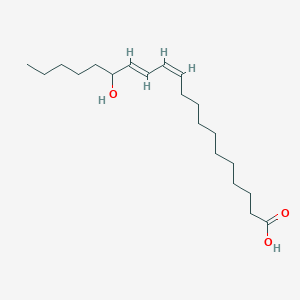
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)